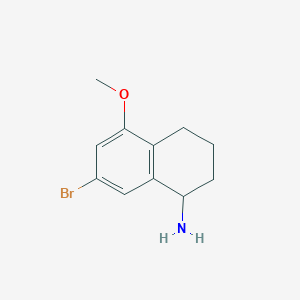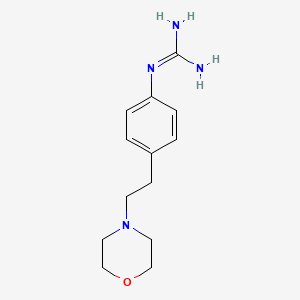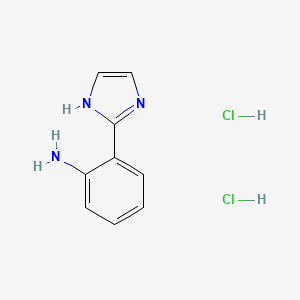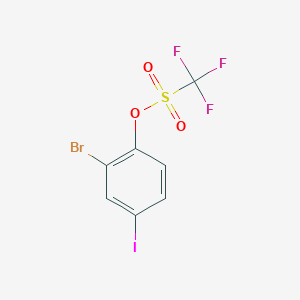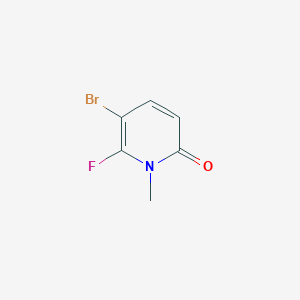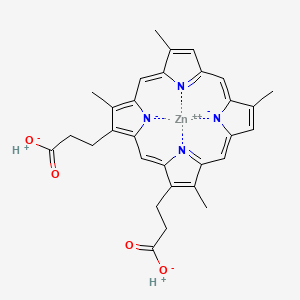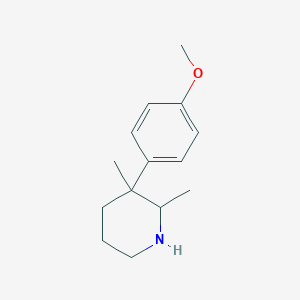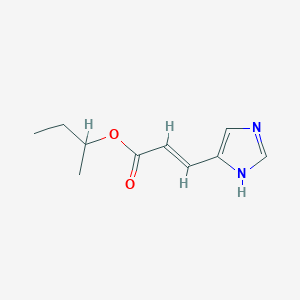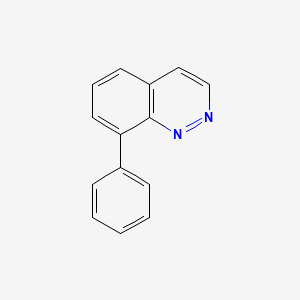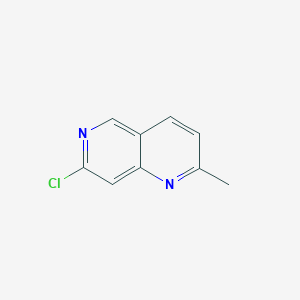
7-Chloro-2-methyl-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-methyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, with a chlorine atom at the 7th position and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-3-chloropyridine with acetic anhydride, followed by cyclization to form the naphthyridine ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyl-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions with arylboronic acids to form diarylated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions include substituted naphthyridines, oxidized derivatives, and diarylated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Chloro-2-methyl-1,6-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Biological Research: The compound is used in the study of various biological pathways and mechanisms due to its pharmacological properties.
Industrial Applications: It finds use in the development of diagnostic tools, agricultural chemicals, and photophysical applications.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with DNA replication and repair mechanisms in cancer cells. The compound can bind to DNA and inhibit the activity of enzymes involved in these processes, leading to cell death. Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomer with different biological activities and reactivity.
1,8-Naphthyridine: Known for its unique properties and applications in medicinal chemistry.
2,7-Difunctionalized-1,8-Naphthyridine: Studied for its efficient synthesis and diverse applications.
Uniqueness
7-Chloro-2-methyl-1,6-naphthyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorine atom and methyl group at specific positions enhances its reactivity and potential as a pharmacologically active compound.
Properties
Molecular Formula |
C9H7ClN2 |
|---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
7-chloro-2-methyl-1,6-naphthyridine |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-7-5-11-9(10)4-8(7)12-6/h2-5H,1H3 |
InChI Key |
KOVRCWYFYBYWLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NC=C2C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



